molecular formula C17H23N7O B12241534 5-(9-ethyl-9H-purin-6-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

5-(9-ethyl-9H-purin-6-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12241534
M. Wt: 341.4 g/mol
InChI Key: KOWMHHPPMRJJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(9-ethyl-9H-purin-6-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a purine base and a pyrrolo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9-ethyl-9H-purin-6-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with amines.

    Construction of the Pyrrolo[3,4-c]pyrrole Ring: This step involves cyclization reactions, often using palladium-catalyzed coupling reactions.

    Final Coupling: The final step involves coupling the purine base with the pyrrolo[3,4-c]pyrrole ring system under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the double bonds present in the compound using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated compounds.

Scientific Research Applications

5-(9-ethyl-9H-purin-6-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.

    Biological Studies: It is used in studies to understand the interaction of purine derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-(9-ethyl-9H-purin-6-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with nucleic acids and proteins. The purine base can form hydrogen bonds with nucleotides, potentially disrupting DNA or RNA function. Additionally, the compound may inhibit enzymes involved in nucleic acid metabolism, leading to its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Adenine Derivatives: Compounds like adenine and its derivatives share the purine base structure.

    Pyrrolo[3,4-c]pyrrole Derivatives: Other compounds with the pyrrolo[3,4-c]pyrrole ring system.

Uniqueness

5-(9-ethyl-9H-purin-6-yl)-N-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to the combination of the purine base with the pyrrolo[3,4-c]pyrrole ring system, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

2-(9-ethylpurin-6-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C17H23N7O/c1-3-5-18-17(25)24-8-12-6-23(7-13(12)9-24)16-14-15(19-10-20-16)22(4-2)11-21-14/h3,10-13H,1,4-9H2,2H3,(H,18,25)

InChI Key

KOWMHHPPMRJJLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.